1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol
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Overview
Description
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a diazatricyclic core, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol involves multiple steps, typically starting with the preparation of the diazatricyclic core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol can be compared with other similar compounds, such as:
1-propyl-3,6-diazatricyclo[4.3.1.1(3,8)]undecan-9-ol: This compound has a similar diazatricyclic core but differs in the substitution pattern, leading to distinct chemical properties and reactivity.
3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol, 1-methyl-8-propyl-, 9-acetate: This derivative features an acetate group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-3-4-13-9-14-5-6-15(10-13)8-12(2,7-14)11(13)16/h11,16H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPWSNQGSJMXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CCN(C1)CC(C3)(C2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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